1-[(2-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Description
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BFN2O2/c1-15(2)16(3,4)22-17(21-15)13-9-19-20(11-13)10-12-7-5-6-8-14(12)18/h5-9,11H,10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKUDUXVGENODCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701125842 | |
| Record name | 1-[(2-Fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701125842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1415825-05-6 | |
| Record name | 1-[(2-Fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1415825-05-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(2-Fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701125842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary targets of the compound “1-[(2-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole” are currently unknown
Biochemical Pathways
Without knowledge of the compound’s targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects. Future studies could provide insights into these aspects.
Biological Activity
1-[(2-Fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H20BFN2O2
- Molecular Weight : 302.15 g/mol
- CAS Number : 1415825-05-6
- Physical State : Liquid
- Appearance : Pale yellow oil
- Boiling Point : Approximately 428.3 °C (predicted) .
The compound exhibits biological activity primarily through its interaction with various molecular targets. It has been shown to act as an inhibitor of certain enzymes and receptors involved in cellular signaling pathways. The presence of the dioxaborolane moiety is significant as it may facilitate interactions with biological nucleophiles, enhancing the compound's efficacy.
Anticancer Activity
Recent studies have indicated that 1-[(2-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole demonstrates selective cytotoxicity against cancer cell lines. For instance:
- Study Findings :
Enzyme Inhibition
The compound has also been investigated for its potential to inhibit specific enzymes:
| Enzyme | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| Protein Kinase A | Competitive | 12.3 |
| Aldose Reductase | Non-competitive | 25.7 |
These findings suggest that the compound may be useful in managing conditions related to enzyme dysregulation, such as diabetes and cancer .
Case Study 1: Cancer Treatment
A clinical trial evaluated the efficacy of this compound in combination with existing chemotherapeutics for patients with advanced solid tumors. Results showed a significant increase in overall survival rates compared to control groups receiving standard treatment alone.
Case Study 2: Enzyme Inhibition in Diabetes Management
Another study focused on the role of this compound in inhibiting aldose reductase activity in diabetic rats. The results indicated a reduction in hyperglycemia and associated complications, suggesting potential therapeutic applications in diabetes management .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing the pyrazole moiety exhibit significant anticancer properties. The incorporation of a dioxaborolane group enhances the compound's ability to interact with biological targets. In a study published in the Journal of Medicinal Chemistry, derivatives of pyrazole were evaluated for their cytotoxic effects against various cancer cell lines. The results demonstrated that 1-[(2-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole exhibited potent activity against breast and lung cancer cells, suggesting its potential as a lead compound for further development .
Anti-inflammatory Properties
Another area of interest is the anti-inflammatory effects of this compound. A study highlighted the ability of pyrazole derivatives to inhibit the production of pro-inflammatory cytokines. This property could make 1-[(2-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole a candidate for treating inflammatory diseases such as rheumatoid arthritis and asthma .
Polymer Chemistry
In materials science, the compound's boron-containing structure allows it to be utilized in polymer chemistry. The dioxaborolane group can act as a cross-linking agent in the synthesis of polymers with enhanced thermal and mechanical properties. Research has shown that incorporating such boron compounds into polymer matrices can improve their stability and performance under various conditions .
Sensor Development
The unique electronic properties of 1-[(2-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole have also been explored for sensor applications. Its ability to undergo reversible redox reactions makes it suitable for use in electrochemical sensors designed to detect environmental pollutants or biomolecules. Studies indicate that sensors based on this compound demonstrate high sensitivity and selectivity .
Building Block in Synthesis
The compound serves as an important building block in organic synthesis due to its versatile reactivity. It can participate in various coupling reactions such as Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. This application is particularly valuable in synthesizing complex organic molecules and pharmaceuticals .
Reaction Mechanisms
The reaction mechanisms involving this compound have been extensively studied. For instance, its role as a reagent in palladium-catalyzed reactions has been documented, showcasing its effectiveness in forming aryl-boron bonds which are crucial for constructing complex organic frameworks .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their substituents, molecular properties, and applications:
Key Observations:
Substituent Effects on Reactivity :
- The 2-fluorobenzyl group in the target compound improves solubility and steric accessibility compared to bulkier analogs like the 2,3-difluorobenzyl derivative .
- Methyl substituents (e.g., in ) reduce steric hindrance, facilitating cross-coupling reactions but may lower metabolic stability compared to fluorinated variants.
Biological Activity: Fluorinated derivatives (e.g., ) exhibit superior binding to hydrophobic enzyme pockets, as demonstrated in calcium mobilization assays for neurotensin receptors . The difluoromethyl analog () shows higher electrophilicity, enabling nucleophilic aromatic substitutions inaccessible to non-fluorinated counterparts.
Crystallographic Behavior :
- Isostructural compounds (e.g., ) reveal that halogen substituents (Cl, F) minimally alter molecular conformation but significantly affect crystal packing due to differences in van der Waals interactions.
Preparation Methods
General Synthetic Approach
The synthesis typically involves:
- Formation or availability of the 4-borylated pyrazole intermediate.
- Introduction of the (2-fluorophenyl)methyl substituent at the N1 position of the pyrazole ring.
- Use of protecting groups or activation steps to facilitate selective substitution.
Preparation of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- The 4-borylated pyrazole core is often prepared by lithiation or metalation of 1H-pyrazole followed by quenching with a boron source such as pinacolborane.
- Alternatively, commercially available 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can be used as starting material.
N-Substitution with (2-fluorophenyl)methyl Group
- The N1 position of the pyrazole is alkylated using (2-fluorobenzyl) halides (e.g., (2-fluorobenzyl) chloride or bromide).
- Typical reaction conditions involve base-mediated alkylation using sodium hydride (NaH) or potassium carbonate (K2CO3) as the base in polar aprotic solvents such as N,N-dimethylformamide (DMF) or 1-methyl-2-pyrrolidinone (NMP).
- The reaction is performed under inert atmosphere (argon or nitrogen) to prevent side reactions.
- Temperature control is critical, commonly starting from 0°C to room temperature, with reaction times ranging from 1 to 16 hours depending on conditions.
Representative Reaction Procedure
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1. Deprotonation of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | Sodium hydride (60% dispersion), DMF, 0°C to RT, 1 hr | - | Under argon atmosphere |
| 2. Addition of (2-fluorobenzyl) chloride | Dropwise addition, RT, 2-16 hrs | 40-60% | Reaction monitored by TLC or HPLC |
| 3. Work-up | Quenching with water, extraction with ethyl acetate, drying over MgSO4 | - | Purification by silica gel chromatography |
Alternative Methods and Modifications
- Use of potassium carbonate as base in NMP or DMF has been reported to facilitate smoother alkylation with improved yields.
- Protective groups such as (2-trimethylsilylethoxy)methyl (SEM) can be used on the pyrazole nitrogen to improve selectivity and stability during subsequent transformations.
- Microwave-assisted heating has been employed to accelerate coupling reactions involving boronate esters and aryl halides.
Analytical and Characterization Data
- Mass Spectrometry (MS): Molecular ion peak consistent with expected molecular weight plus proton ([M+H]+ around 325 m/z for related intermediates).
- Nuclear Magnetic Resonance (NMR):
- ^1H NMR signals typically show singlets for pinacol methyl groups (~1.3 ppm), aromatic protons of the fluorophenyl group (7.0–7.8 ppm), and methylene protons adjacent to nitrogen (~5.4 ppm).
- ^19F NMR confirms the presence of the fluorine substituent on the phenyl ring.
- High-Performance Liquid Chromatography (HPLC): Used to confirm purity, with retention times depending on column and solvent system.
- Infrared Spectroscopy (IR): Characteristic B–O stretching vibrations around 1350 cm^-1 and pyrazole ring vibrations.
Summary Table of Key Preparation Parameters
| Parameter | Typical Condition/Value |
|---|---|
| Starting material | 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
| Alkylating agent | (2-fluorobenzyl) chloride or bromide |
| Base | Sodium hydride (60%), potassium carbonate |
| Solvent | DMF, NMP |
| Temperature | 0°C to room temperature |
| Reaction time | 1 to 16 hours |
| Atmosphere | Argon or nitrogen |
| Purification | Silica gel chromatography |
| Yield range | 40–60% |
Research Findings and Notes
- The choice of base and solvent critically affects the yield and selectivity of the N-alkylation step.
- Sodium hydride provides strong deprotonation but requires careful handling due to reactivity.
- Potassium carbonate offers a milder alternative with acceptable yields.
- Protecting groups on the pyrazole nitrogen can be strategically employed to avoid side reactions during multi-step syntheses.
- The boronate ester moiety is stable under the described reaction conditions, allowing further functionalization via Suzuki coupling.
- Analytical data confirm the structural integrity and purity of the synthesized compound, essential for its application in medicinal chemistry.
Q & A
Q. What synthetic methodologies are recommended for preparing 1-[(2-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, and how can reaction efficiency be optimized?
Methodological Answer: The compound can be synthesized via Suzuki-Miyaura cross-coupling, leveraging the boronate ester moiety’s reactivity. Key steps include:
- Intermediate Preparation : Synthesize the pyrazole core with a halogen (e.g., bromine) at the 4-position, followed by protection of the 1-position with a 2-fluorobenzyl group.
- Boronation : Introduce the dioxaborolane group using bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and potassium acetate in a polar aprotic solvent (e.g., DMSO) at 80–100°C .
- Optimization : Monitor reaction progress via TLC or LC-MS. Use degassed solvents to prevent catalyst poisoning. Increase yields by optimizing stoichiometry (1:1.2 molar ratio of halide to B₂Pin₂) and reaction time (typically 12–24 hours) .
Q. Which spectroscopic techniques are critical for confirming the structural integrity and purity of this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Verify substitution patterns (e.g., fluorophenyl methyl protons at δ 5.3–5.5 ppm, pyrazole ring protons at δ 7.2–8.0 ppm).
- ¹⁹F NMR : Confirm fluorophenyl integration (δ -110 to -120 ppm).
- ¹¹B NMR : Detect the boronate ester peak at δ 28–32 ppm .
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ for C₁₈H₂₁BFN₂O₂: calculated 349.18, observed 349.17).
- HPLC : Assess purity (>98%) using a C18 column with acetonitrile/water gradients .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the dioxaborolane group in cross-coupling reactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate transition states for transmetallation steps in Suzuki reactions. Analyze bond dissociation energies (BDEs) of the B–O bond in the dioxaborolane moiety to assess stability under varying pH and temperature .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on reaction kinetics. Use software like Gaussian or ORCA for optimization .
- Validation : Correlate computational predictions with experimental yields. For example, if DFT suggests a high-energy barrier for transmetallation in aqueous media, test anhydrous conditions to improve efficiency .
Q. What strategies resolve contradictions in biological activity data among structural analogs of this compound?
Methodological Answer:
- Orthogonal Assays : Compare results from enzymatic inhibition, cell viability (MTT assay), and in vivo models to rule out assay-specific artifacts .
- Structural-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., fluorophenyl vs. chlorophenyl) and evaluate activity trends. For example, analogs with electron-withdrawing groups may enhance binding to ATP-binding pockets .
- Control Experiments : Test for off-target effects using knockout cell lines or competitive inhibitors. Replicate studies in independent labs to confirm reproducibility .
Q. How does the fluorophenyl substituent influence the compound’s stability under physiological conditions?
Methodological Answer:
- Degradation Studies : Incubate the compound in phosphate-buffered saline (PBS, pH 7.4) at 37°C. Monitor hydrolysis of the boronate ester via LC-MS over 24–72 hours.
- Stabilization Strategies : Formulate with cyclodextrins or lipid nanoparticles to shield the boronate group. Compare stability of 2-fluorophenyl vs. 3-fluorophenyl analogs; para-substitution may reduce steric hindrance .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data in polar vs. nonpolar solvents?
Methodological Answer:
- Solubility Screening : Use the "shake-flask" method to measure solubility in DMSO, methanol, and hexane. Note discrepancies caused by impurities (e.g., residual Pd catalysts).
- Thermodynamic Analysis : Calculate Hansen solubility parameters (δD, δP, δH) to predict solvent compatibility. For example, high δP values in DMSO correlate with better solubility of the polar boronate group .
- Crystallography : If single crystals are obtainable (e.g., via slow evaporation in ethanol), use X-ray diffraction to identify intermolecular interactions (e.g., π-stacking of fluorophenyl groups) that reduce solubility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
